Pnri-299

Catalog No.
S640959
CAS No.
550368-41-7
M.F
C21H15N5O4
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pnri-299

CAS Number

550368-41-7

Product Name

Pnri-299

IUPAC Name

N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28)

InChI Key

UPQJVNPKWQFAKQ-UHFFFAOYSA-N

SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4

Synonyms

PNRI-299, PNRI299

Canonical SMILES

C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4

PNRI-299 is a small molecule identified through chemogenomic screening for its ability to inhibit the activity of activator protein 1 (AP-1), a transcription factor involved in regulating various cellular processes []. Research on PNRI-299 has focused on its potential applications in treating diseases associated with AP-1 dysregulation.

In Vitro Studies: Targeting AP-1 for Therapeutic Benefit

  • Mechanism of action: PNRI-299 acts as a selective inhibitor of AP-1 transcription. Studies have shown that it specifically interacts with a cysteine residue (Cys-65) on a protein called Ref-1, which is a component of the AP-1 complex []. This interaction disrupts the ability of AP-1 to bind to DNA and activate gene expression.
  • Reduced inflammatory response: In cell-based experiments, PNRI-299 treatment effectively reduced the activity of AP-1 and its downstream inflammatory targets []. This suggests that PNRI-299 may hold promise for developing therapies for conditions characterized by chronic inflammation.

In Vivo Studies: Potential for Treating Allergic Asthma

Animal studies using a mouse model of allergic asthma have shown promising results for PNRI-299. Treatment with PNRI-299 significantly reduced the influx of inflammatory cells, such as eosinophils, monocytes, and macrophages, into the lungs []. This resulted in decreased airway mucus production and edema, key features of allergic asthma. These findings suggest that PNRI-299 may be a potential therapeutic candidate for controlling the inflammatory response in asthma [].

PNRI-299 is a selective inhibitor of the Activator Protein 1 (AP-1) transcription factor, characterized by its ability to modulate various biological pathways without impacting Nuclear Factor kappa B (NF-κB) transcription or thioredoxin activity. The compound has a molecular formula of C21H15N5O and a molecular weight of 401.38 g/mol, making it a notable candidate in pharmacological research due to its unique mechanism of action and specificity for AP-1 inhibition .

Involving PNRI-299 primarily focus on its role as a transcription inhibitor. It has been shown to selectively inhibit AP-1 with an IC50 value of approximately 20 μM. This specificity is crucial as it allows for targeted therapeutic interventions in conditions where AP-1 is implicated, such as inflammation and cancer, while avoiding unwanted effects on other transcription factors like NF-κB .

The synthesis of PNRI-299 involves multi-step organic reactions that typically include the formation of key intermediates followed by selective modifications to achieve the final compound. While specific synthetic pathways are proprietary or not fully disclosed in public literature, methods generally involve coupling reactions and functional group transformations that preserve the compound's integrity and activity .

SR11302Inhibits AP-1Selective for AP-1Cancer therapyTanshinone IIAModulates multiple pathwaysBroad spectrumCardiovascular diseasesCurcuminAnti-inflammatory and antioxidantNon-selectiveVarious inflammatory diseasesSP600125JNK inhibitorBroader kinase inhibitionCancer and inflammation

PNRI-299 stands out due to its high selectivity for AP-1 without affecting other critical transcription factors, making it particularly valuable for targeted therapeutic strategies .

Interaction studies of PNRI-299 reveal its selectivity for AP-1 over other transcription factors. It has been shown to have minimal interactions with NF-κB and thioredoxin systems, which are often involved in redox regulation and inflammatory responses. This selectivity is advantageous for developing targeted therapies that minimize side effects associated with broader-spectrum inhibitors .

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.11240398 g/mol

Monoisotopic Mass

401.11240398 g/mol

Heavy Atom Count

30

UNII

2WW6I6D1Z1

Wikipedia

Pnri-299

Dates

Modify: 2024-02-18

Explore Compound Types